2-(Fluoren-9-ylidenemethyl)aniline
Description
2-(Fluoren-9-ylidenemethyl)aniline is a fluorene-based aromatic amine characterized by a fluorenylidene group attached to the methylene bridge of an aniline moiety at the ortho position (C2). This compound belongs to a class of Schiff base analogs, where the fluorene scaffold imparts rigidity and extended π-conjugation, influencing its electronic and structural properties. For instance, single-crystal X-ray diffraction reveals that the para-substituted analog crystallizes in a triclinic system with a mean C–C bond length of 0.003 Å and an R factor of 0.042, indicating high structural precision .
Properties
CAS No. |
2090-73-5 |
|---|---|
Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-(fluoren-9-ylidenemethyl)aniline |
InChI |
InChI=1S/C20H15N/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-13H,21H2 |
InChI Key |
ZQXBHQGLCJAUEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoren-9-ylidenemethyl)aniline typically involves the reaction of fluorenone with aniline in the presence of a base. The reaction proceeds through a condensation mechanism, where the carbonyl group of fluorenone reacts with the amino group of aniline to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Fluoren-9-ylidenemethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the aniline moiety.
Scientific Research Applications
2-(Fluoren-9-ylidenemethyl)aniline has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Incorporated into polymers to enhance their optical and electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-(Fluoren-9-ylidenemethyl)aniline in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and amine functionalities. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(9H-Fluoren-9-ylidene)-4-methylaniline
This para-substituted isomer shares the fluorenylidene-aniline backbone but differs in substituent position. Key distinctions include:
- Crystallographic Parameters :
However, the absence of strong hydrogen-bonding motifs (e.g., N–H···O) limits its intermolecular interactions compared to sulfonyl- or carbazole-containing analogs .
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline
This carbazole-based compound diverges significantly due to its sulfonyl group and ethyl-carbazole linkage. Critical comparisons include:
- Structural and Electronic Features :
- The sulfonyl group (–SO₂CH₃) introduces strong electronegativity, enabling N–H···O hydrogen bonds (2.15 Å), which organize molecules into 1D chains along the [0 0 1] axis .
- The carbazole moiety provides a bulkier, electron-rich aromatic system compared to fluorene, altering charge-transfer properties.
- Crystallographic Data :
The sulfonyl group and carbazole substituent enhance intermolecular interactions, leading to a higher packing density (Dₓ = 1.344 Mg/m³) compared to fluorenylidene-aniline derivatives .
Aniline Benzoate
Key contrasts include:
- Synthesis : Aniline benzoate is synthesized via acid-base reactions, whereas 2-(Fluoren-9-ylidenemethyl)aniline derivatives typically require reductive amination or condensation .
- Functionality : The absence of extended π-systems or bulky substituents in aniline benzoate limits its application in optoelectronic materials but simplifies its crystallinity .
Biological Activity
2-(Fluoren-9-ylidenemethyl)aniline, also known as fluorenylidene aniline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects on cancer cells, and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(Fluoren-9-ylidenemethyl)aniline is , with a molecular weight of approximately 209.27 g/mol. Its structure features a fluorenylidene moiety attached to an aniline group, which is believed to contribute to its biological activities.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various derivatives of fluorenylidene compounds. In particular, research has shown that compounds structurally related to 2-(Fluoren-9-ylidenemethyl)aniline exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Fluoren-9-ylidenemethyl)aniline | Staphylococcus aureus | 32 µg/mL |
| 2-(Fluoren-9-ylidenemethyl)aniline | Escherichia coli | 64 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.
Cytotoxicity Against Cancer Cells
The cytotoxic profile of 2-(Fluoren-9-ylidenemethyl)aniline has been explored in various cancer cell lines. Studies indicate that this compound exhibits selective cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The IC50 values indicate that the compound has a moderate level of cytotoxicity, suggesting that it may be developed further as a potential anticancer agent.
The mechanism by which 2-(Fluoren-9-ylidenemethyl)aniline exerts its biological effects appears to involve the inhibition of key enzymes involved in cell proliferation and survival. For instance, it may inhibit topoisomerases or induce apoptosis through the activation of caspases. Further studies are required to elucidate the precise pathways involved.
Case Studies
- Antibacterial Efficacy : A study conducted on fluorenylidene derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives showed comparable efficacy to standard antibiotics, highlighting their potential as alternative treatments in antibiotic-resistant infections .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of fluorenylidene compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis in a dose-dependent manner, particularly in breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
